molecular formula C20H22F2N6O2S B2540608 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide CAS No. 941986-21-6

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2540608
CAS No.: 941986-21-6
M. Wt: 448.49
InChI Key: VIFGCZIABHDVRC-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide involves multi-step processes. Each step requires careful consideration of reagents and reaction conditions to achieve high yields and purity.

  • Step 1 Synthesis of Intermediate: - The first step involves the synthesis of an intermediate compound. This might involve a reaction between an ethylthio-substituted pyrazolo[3,4-d]pyrimidine and a suitable ethylating agent under controlled temperature and pH conditions.

  • Step 2 Morpholine Addition: - The intermediate compound is then reacted with morpholine, usually in the presence of a base such as triethylamine, to form the morpholino-substituted derivative.

  • Step 3 Coupling with Benzamide: - Finally, the morpholino-substituted intermediate is coupled with 3,4-difluorobenzoyl chloride in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthetic routes. Emphasis would be placed on optimizing reaction conditions to enhance efficiency, yield, and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound may undergo oxidation reactions at the ethylthio group, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions could target the nitro or carbonyl groups, resulting in the formation of amino or hydroxyl derivatives.

  • Substitution: It might undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring positions, under suitable conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Conditions: Reactions typically require controlled temperatures, inert atmospheres, and specific solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

Major Products: Depending on the reaction type, major products could include sulfoxides, sulfones, amino derivatives, and hydroxyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing other complex molecules.

  • Studied for its reactivity and interaction with various reagents.

Biology:

  • Potential use as a molecular probe for studying biological pathways.

  • Investigated for its ability to interact with specific proteins or enzymes.

Medicine:

  • Explored for therapeutic potential, particularly in targeting specific molecular pathways in diseases such as cancer or inflammatory conditions.

Industry:

  • Utilized in the development of new materials with specific properties.

Mechanism of Action

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide may exert its effects through interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the precise molecular targets and mechanisms involved.

Comparison with Similar Compounds

  • N-(2-(4-(ethylthio)-4H-pyrazolo[1,5-a]pyrimidin-1-yl)ethyl)-3,4-dichlorobenzamide

  • N-(2-(6-(methylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide

Uniqueness: What sets N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide apart is its specific combination of functional groups, which may confer unique reactivity and biological activity profiles compared to similar compounds. This could make it particularly valuable in specific research or therapeutic contexts.

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O2S/c1-2-31-20-25-17(27-7-9-30-10-8-27)14-12-24-28(18(14)26-20)6-5-23-19(29)13-3-4-15(21)16(22)11-13/h3-4,11-12H,2,5-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGCZIABHDVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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